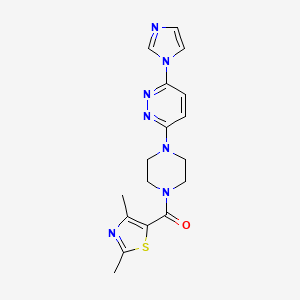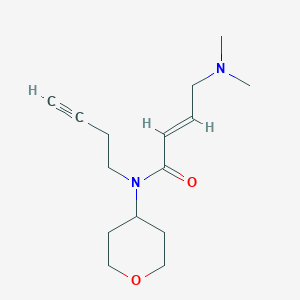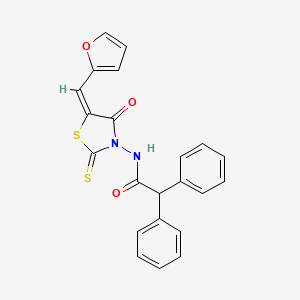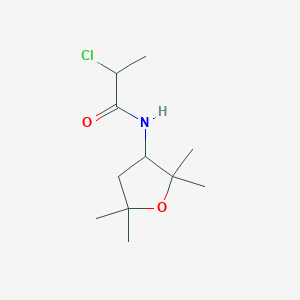
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms, and thiazole is a five-membered ring containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds, contributing to the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the rings, which can act as nucleophiles in various reactions. Additionally, the carbonyl group could be involved in reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could result in the formation of hydrogen bonds, affecting the compound’s solubility and stability .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Novel Syntheses of Pyridazine Derivatives
The synthesis of various pyridazine derivatives has been explored, demonstrating the compound's utility in creating novel molecules. For instance, the condensation of specific pyridazinone with aromatic aldehydes led to new styryl derivatives. These derivatives underwent further reactions, including cyclization with electrophilic reagents and nucleophilic substitution, to yield a range of heterocyclic compounds. Such methodologies are crucial for developing new chemical entities with potential biological activities (Gaby et al., 2003).
Potential Biological Activities
Antimicrobial and Antiproliferative Activities
Research into pyridine derivatives, such as the synthesis of new compounds and evaluation of their antimicrobial activity, highlights the potential for discovering novel therapeutic agents. For example, synthesized pyridine derivatives demonstrated variable and modest activity against bacteria and fungi, indicating the compound's relevance in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-5-18-11-24/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGVRBJMPGDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)


![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
